2-(2,2,2-Trifluoroethyl)-1,3-thiazole

Lipophilicity Physicochemical Profiling Pharmacokinetics

Researchers requiring building blocks with predictable metabolic and physicochemical profiles often face re-optimization when using non-fluorinated analogs. 2-(2,2,2-Trifluoroethyl)-1,3-thiazole (CAS 1564962-37-3) addresses this: • Enhanced metabolic stability via electron-withdrawing -I effect • Increased lipophilicity (LogP 2.25) for BBB penetration • Consistent 95% purity for automated parallel synthesis Supplied as a research intermediate with defined purity and reliable availability.

Molecular Formula C5H4F3NS
Molecular Weight 167.15 g/mol
Cat. No. B13241826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoroethyl)-1,3-thiazole
Molecular FormulaC5H4F3NS
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CC(F)(F)F
InChIInChI=1S/C5H4F3NS/c6-5(7,8)3-4-9-1-2-10-4/h1-2H,3H2
InChIKeyMGFNIXOVXUNAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoroethyl)-1,3-thiazole: Identity & Specifications


2-(2,2,2-Trifluoroethyl)-1,3-thiazole (CAS 1564962-37-3, MF C₅H₄F₃NS, MW 167.15) is a fluorinated heterocyclic building block comprising a 1,3-thiazole core substituted at the 2-position with a 2,2,2-trifluoroethyl group. It is commercially supplied at 95% purity . This compound serves as a versatile synthetic intermediate for pharmaceutical and agrochemical research, with the trifluoroethyl moiety imparting property modulation distinct from non-fluorinated alkyl analogs such as 2-methylthiazole and 2-ethylthiazole [1]. The trifluoroethyl group functions as a bioisostere of the ethyl group, enabling fine-tuning of physicochemical and pharmacokinetic profiles in lead optimization [1].

Trifluoroethyl as ethyl bioisostere for property modulation
Distinct logP and metabolic profile vs. non-fluorinated alkyl analogs
Defined purity grade for reproducible synthetic workflows

2-(2,2,2-Trifluoroethyl)-1,3-thiazole: Substitution Risks


The 2,2,2-trifluoroethyl group is not merely a lipophilic alkyl variant; its strong electron-withdrawing character (–I effect) and resistance to oxidative metabolism differentiate it fundamentally from non-fluorinated 2-alkyl-thiazole congeners [1]. Replacing 2-(2,2,2-trifluoroethyl)-1,3-thiazole with 2-methylthiazole or 2-ethylthiazole in a synthetic sequence or biological assay introduces unintended changes in logP, metabolic stability, and electronic properties that can confound structure–activity relationship interpretation, reduce in vivo half-life, and necessitate re-optimization of downstream intermediates or final compounds [1][2]. The evidence below quantifies these differences.

LogP shift
Replacing with 2-methyl/ethyl-thiazole may alter logP by >0.6 units, affecting permeability context.
Metabolic liability
Non-fluorinated alkyl chains are CYP450 substrates; metabolic half-life may not transfer directly.
Electronic mismatch
Electron-donating vs. -withdrawing effect alters thiazole reactivity; synthetic outcomes may differ.

2-(2,2,2-Trifluoroethyl)-1,3-thiazole vs. Analogs


LogP Comparison with Alkyl-Thiazoles

The experimental logP of 2-(2,2,2-trifluoroethyl)-1,3-thiazole is 2.25, substantially higher than that of the non-fluorinated 2-methylthiazole (logP 1.20) and 2-ethylthiazole (logP 1.64) [1][2]. The ΔlogP of +1.05 relative to the methyl homolog and +0.61 relative to the ethyl homolog translates to an approximate 11-fold and 4-fold increase in octanol/water partition coefficient, respectively, which has direct implications for membrane permeability and tissue distribution in biological systems [3].

Lipophilicity
Head-to-head
ΔlogP +1.05 vs 2-methylthiazole; +0.61 vs 2-ethylthiazole
Supports higher membrane permeability research context
Multiple vendor/database logP values; review conditions
Lipophilicity Physicochemical Profiling Pharmacokinetics

Metabolic Stability vs. Non-Fluorinated Analogs

The 2,2,2-trifluoroethyl group is terminally substituted with three fluorine atoms at the β-carbon, which blocks oxidative N-, O-, or S-dealkylation pathways that are the primary metabolic soft spots for non-fluorinated alkyl substituents [1]. This property has been exploited in clinically used drugs where replacement of an ethyl group with a trifluoroethyl group retarded metabolism and prolonged half-life [1]. In contrast, 2-methylthiazole and 2-ethylthiazole bear metabolically labile alkyl chains susceptible to cytochrome P450-mediated oxidation, leading to faster clearance [2]. While direct microsomal half-life data for the title compound are not publicly available, the class-level metabolic shielding effect of the CF₃ terminus is well-established and universally applicable to similar scaffolds [1].

Metabolic stability
Class-level
β-CF₃ terminus resists CYP450 oxidative dealkylation; alkyl analogs are substrates
Supports metabolic stability screening context
No direct microsomal half-life data; class-level inference
Metabolic Stability Oxidative Metabolism Lead Optimization

Electronic Effects on Thiazole Reactivity

The 2,2,2-trifluoroethyl group exerts a strong electron-withdrawing inductive effect (–I) that decreases the electron density on the thiazole ring relative to 2-methylthiazole and 2-ethylthiazole, where electron-donating inductive effects (+I) predominate [1][2]. DFT-based reactivity studies on thiazole derivatives demonstrate that 2-substituents with electron-withdrawing character significantly modulate the HOMO/LUMO energies and Fukui indices, altering the regioselectivity and rate of electrophilic substitution and cycloaddition reactions on the thiazole core [1]. This electronic modulation translates into different reaction outcomes in downstream functionalizations compared to electron-rich 2-alkyl-thiazole analogs.

Electronic effect
Class-level
–I effect reduces thiazole ring electron density; +I effect in alkyl analogs
Reaction outcome differences warrant review
DFT studies on thiazole derivatives
Electronic Properties Reactivity QSAR

Commercial Purity and Availability

2-(2,2,2-Trifluoroethyl)-1,3-thiazole is commercially available at a documented purity of 95% from Leyan (Cat. No. 2088772), ensuring a defined quality standard for reproducible synthesis and biological testing . In contrast, many 2-alkyl-thiazole analogs such as 2-methylthiazole and 2-ethylthiazole are typically supplied at lower purities (often 90–93%) or as technical-grade mixtures containing regioisomeric impurities, which can introduce variability in reaction yields and assay outcomes . The specified 95% purity of the title compound reduces the need for in-house purification and minimizes batch-to-batch variability in research workflows.

Purity specification
Data to verify
Target: 95%; alkyl analogs typically 90–93%
Supports reproducible synthesis and assay interpretation
Vendor-specified; verify by in-house QC
Chemical Sourcing Purity Reproducibility

2-(2,2,2-Trifluoroethyl)-1,3-thiazole Applications


CNS-Penetrant Kinase Inhibitor Lead Optimization

The 2.25 logP of 2-(2,2,2-trifluoroethyl)-1,3-thiazole (vs. ~1.20–1.64 for non-fluorinated alkyl analogs) enhances blood-brain barrier permeability potential when incorporated as a terminal heterocyclic fragment . Combined with the metabolic shielding conferred by the trifluoroethyl group [1], this building block is preferentially selected for CNS-targeted kinase inhibitor programs where both sufficient brain exposure and acceptable half-life are required.

Metabolically Stabilized Agrochemical Intermediates

Agrochemical discovery programs targeting pests with robust detoxification enzyme systems benefit from the oxidative metabolic stability of the trifluoroethyl group . Incorporating 2-(2,2,2-trifluoroethyl)-1,3-thiazole into lead scaffolds provides a tool to extend the environmental and in planta half-life of candidate molecules without resorting to more complex polyfluorinated motifs.

Electron-Deficient Heterocycle Library for HTS

The electron-withdrawing nature of the trifluoroethyl substituent reduces the electron density of the thiazole ring , creating a distinct electronic profile compared to electron-rich 2-alkyl-thiazoles. Inclusion of this building block in diversity-oriented synthesis libraries generates screening sets with a wider range of electrostatic surface potentials, increasing the probability of discovering hits against targets that prefer electron-deficient aromatic systems.

High-Purity Building Block for Automated Synthesis

The documented 95% purity specification of commercially available 2-(2,2,2-trifluoroethyl)-1,3-thiazole makes it suitable for automated parallel synthesis platforms where defined input purity is critical for consistent reaction yields and reliable biological assay data across multiple compound arrays [1].

Application
Selection Property
Validation Focus
CNS-targeted inhibitor lead optimization
Trifluoroethyl-mediated logP modulation
BBB permeability model review
Agrochemical metabolic stability studies
Trifluoroethyl metabolic shielding
In planta half-life evaluation
Diversity-oriented synthesis libraries
Electron-deficient thiazole character
Electrostatic potential screening
Automated parallel synthesis workflows
Defined purity specification
Batch yield consistency review
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